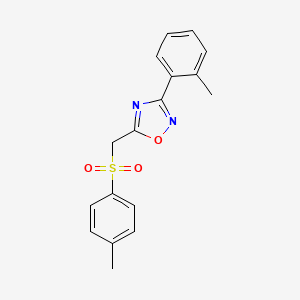
3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid” would be a benzoic acid derivative with difluoromethyl and trifluoromethyl substituents on the benzene ring . Fluorinated compounds, such as this one, are often used in pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a carboxylic acid group, a difluoromethyl group, and a trifluoromethyl group . The presence of fluorine atoms would likely influence the electronic properties of the molecule.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzoic acid derivatives are known to undergo a variety of reactions, including esterification, reduction, and reactions with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the carboxylic acid group. For example, the compound would likely have a high electronegativity and may form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Catalyst-Free Decarboxylative Trifluoromethylation
A study by Wang et al. (2017) demonstrated a catalyst-free method for the decarboxylative trifluoromethylation of benzoic acid derivatives. This environmentally friendly transformation is notable for its practicality and scalability (Wang, Fang, Deng, & Gong, 2017).
Synthesis of Aryl Trifluoromethyl Ketones
Liu et al. (2021) achieved trifluoromethylation of benzoic acids through nucleophilic substitution, providing an efficient method for preparing aryl trifluoromethyl ketones from readily available materials (Liu et al., 2021).
Metal-Organic Frameworks for Catalysis
Wu et al. (2017) synthesized novel porous Zn-MOFs using benzoic acid derivatives. These MOFs, when embedded with Ag nanoparticles, showed enhanced catalytic efficiency for the reduction of nitrophenol (Wu et al., 2017).
Cyclopolymerization Applications
Mayershofer et al. (2006) utilized benzoic acid esters for the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, indicating potential in cyclopolymerization processes (Mayershofer, Nuyken, & Buchmeiser, 2006).
Fixation of Multilayered Liquid-Crystalline Complexes
Kishikawa et al. (2008) studied the complexation and photopolymerization of a polymerizable benzoic acid derivative, highlighting its use in creating multilayered liquid-crystalline structures (Kishikawa, Hirai, & Kohmoto, 2008).
Trifluoromethyl-Acyloxylation of Styrenes
Xu and Cai (2020) developed an iron-catalyzed method for trifluoromethyl-acyloxylation of styrenes using benzoic acids. This synthesis of ester-containing organofluorine compounds is significant for its broad substrate scope and moderate yields (Xu & Cai, 2020).
Structural Characterization in Antitubercular Drugs
Richter et al. (2021) characterized the crystal and molecular structures of benzoic acid derivatives as precursors for antitubercular benzothiazinones, highlighting their significance in drug development (Richter, Goddard, Schlegel, Imming, & Seidel, 2021).
Oxidative Trifluoromethylation in Pharmaceuticals
Khan, Buba, and Goossen (2012) discussed the trifluoromethylation of (hetero)arenes, a common structural motif in pharmaceuticals, agrochemicals, and organic materials. This process enhances chemical and physical properties and is crucial in medicinal chemistry (Khan, Buba, & Goossen, 2012).
Photoassisted Degradation in Aqueous Media
Tsukamoto et al. (2019) explored the degradation of trifluoromethyl benzoic acid isomers in water under UVC irradiation. This study is pivotal in understanding the environmental impact and decomposition of fluorinated chemicals (Tsukamoto, Mitsutsuka, Fujimoto, & Zhao, 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-7(11)4-1-5(8(15)16)3-6(2-4)9(12,13)14/h1-3,7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKRCVGSOFIOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B2418832.png)
![Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2418833.png)
![methyl 2-(8-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2418834.png)
![Ethyl 5-(3-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418836.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide](/img/structure/B2418838.png)


![7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
